4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a thiadiazole, and a trifluoromethyl group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiadiazole ring, and a trifluoromethyl group . The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the benzamide group might undergo hydrolysis, while the thiadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity .Scientific Research Applications
Electronic and Optical Properties
Research has focused on the synthesis and polymerization of compounds with similar structures to 4-fluoro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exploring their potential in electronic and optical applications. For example, Çakal et al. (2021) studied the effect of donor units on the properties of fluorinated acceptor-based systems, finding that the electrochemical and optical properties can be fine-tuned by varying the electron-donating groups, which is crucial for developing low-bandgap materials for electronic applications (Çakal et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have synthesized and evaluated derivatives for antimicrobial and antitumor activities. Başoğlu et al. (2013) explored the microwave-assisted synthesis of compounds containing 1,3,4-thiadiazole and tested their antimicrobial, antilipase, and antiurease activities, identifying compounds with significant bioactivities (Başoğlu et al., 2013). Hutchinson et al. (2001) focused on fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxic activities in vitro against certain cancer cell lines, highlighting the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).
Fluorescence Studies
Matwijczuk et al. (2018) conducted fluorescence studies on similar compounds, demonstrating interesting fluorescence effects influenced by molecular aggregation and charge transfer effects. This research suggests potential applications in developing fluorescent materials for biological and chemical sensors (Matwijczuk et al., 2018).
Chemical Synthesis and Methodology
Research has also focused on the synthesis methodologies for creating fluorinated compounds with potential applications in medicinal chemistry and material science. Wang et al. (2009) reported on a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination technique, crucial for the selective introduction of fluorine atoms into organic molecules, which is essential for the development of new pharmaceuticals and materials (Wang et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways involved in energy production.
Mode of Action
The compound interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal metabolic processes of the cell .
Result of Action
The inhibition of SDH and the subsequent disruption of metabolic processes can lead to cell death. This makes the compound potentially useful as a fungicide . In fact, some derivatives of the compound have shown good antifungal activity against certain species .
Properties
IUPAC Name |
4-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3OS2/c18-13-7-3-11(4-8-13)14(25)22-15-23-24-16(27-15)26-9-10-1-5-12(6-2-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTWIFCJEYBTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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